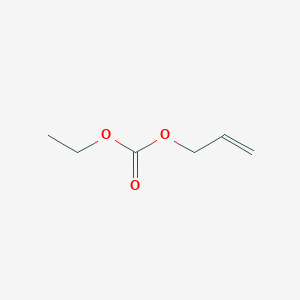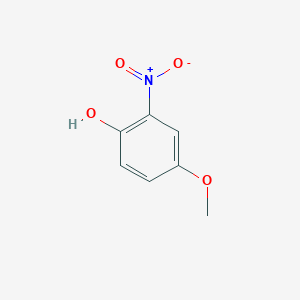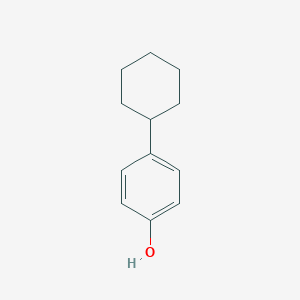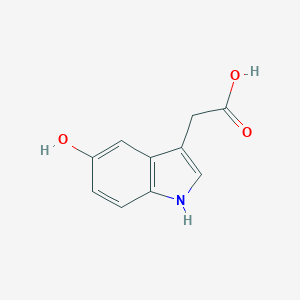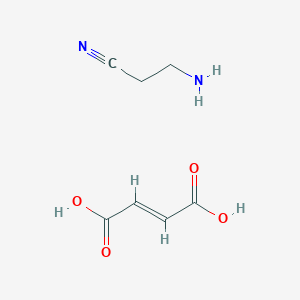
beta-Aminopropionitrile fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Aminopropionitrile fumarate is a chemical compound that belongs to the class of aminonitrile compounds. It is a potent inhibitor of lysyl oxidase (LOX), an enzyme that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix. BAPN has been widely used in scientific research to study the role of LOX in various physiological and pathological processes.
作用機序
BAPN inhibits the activity of beta-Aminopropionitrile fumarate by binding to the enzyme's active site. This results in the inhibition of collagen and elastin cross-linking, leading to alterations in tissue mechanical properties.
生化学的および生理学的効果
BAPN has been shown to alter the mechanical properties of tissues, leading to increased tissue compliance and decreased stiffness. BAPN has also been shown to inhibit fibrosis in various organs, including the liver and lung. Additionally, BAPN has been shown to inhibit tumor growth and metastasis in various cancer models.
実験室実験の利点と制限
BAPN is a potent inhibitor of beta-Aminopropionitrile fumarate and has been widely used in scientific research to study the role of beta-Aminopropionitrile fumarate in various physiological and pathological processes. However, BAPN has some limitations, including its potential toxicity and off-target effects. Researchers should be cautious when using BAPN, and appropriate controls should be included in experiments.
将来の方向性
There are several future directions for research on BAPN, including the development of more potent and selective beta-Aminopropionitrile fumarate inhibitors, the study of the effects of beta-Aminopropionitrile fumarate inhibition on tissue regeneration, and the investigation of the role of beta-Aminopropionitrile fumarate in aging and age-related diseases.
In conclusion, BAPN is a potent inhibitor of beta-Aminopropionitrile fumarate and has been widely used in scientific research to study the role of beta-Aminopropionitrile fumarate in various physiological and pathological processes. BAPN has several advantages and limitations for lab experiments, and appropriate controls should be included in experiments. There are several future directions for research on BAPN, including the development of more potent and selective beta-Aminopropionitrile fumarate inhibitors and the investigation of the role of beta-Aminopropionitrile fumarate in aging and age-related diseases.
合成法
BAPN can be synthesized by the reaction of beta-aminopropionitrile hydrochloride with fumaric acid. The reaction yields BAPN fumarate, which is a white crystalline powder.
科学的研究の応用
BAPN has been used in scientific research to study the role of beta-Aminopropionitrile fumarate in various physiological and pathological processes, including wound healing, fibrosis, and cancer. BAPN has also been used to study the effects of beta-Aminopropionitrile fumarate inhibition on the mechanical properties of tissues.
特性
CAS番号 |
1119-28-4 |
|---|---|
製品名 |
beta-Aminopropionitrile fumarate |
分子式 |
C7H10N2O4 |
分子量 |
186.17 g/mol |
IUPAC名 |
3-aminopropanenitrile;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C4H4O4.C3H6N2/c5-3(6)1-2-4(7)8;4-2-1-3-5/h1-2H,(H,5,6)(H,7,8);1-2,4H2/b2-1+; |
InChIキー |
NYPGBHKJFKQTIY-TYYBGVCCSA-N |
異性体SMILES |
C(CN)C#N.C(=C/C(=O)O)\C(=O)O |
SMILES |
C(CN)C#N.C(=CC(=O)O)C(=O)O |
正規SMILES |
C(CN)C#N.C(=CC(=O)O)C(=O)O |
その他のCAS番号 |
1119-28-4 352-96-5 |
関連するCAS |
1119-28-4 (Parent) |
同義語 |
BAPN fumarate beta-aminopropionitrile fumarate beta-aminopropionitrile fumarate (1:1) beta-aminopropionitrile fumarate (2:1) beta-aminopropionitryl-fumarate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



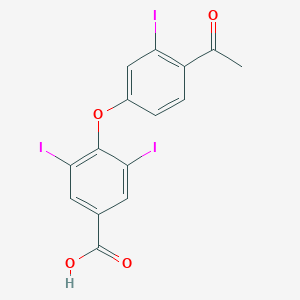
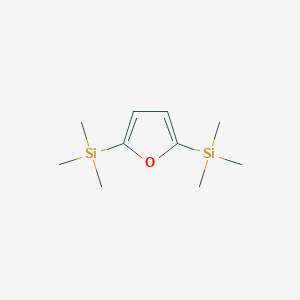
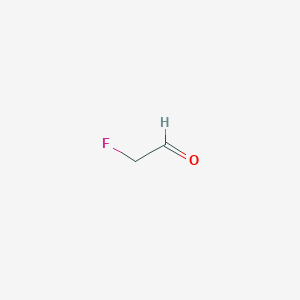
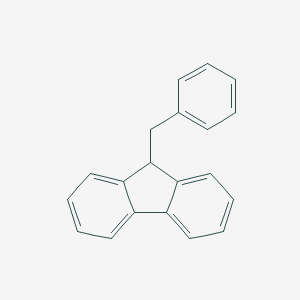
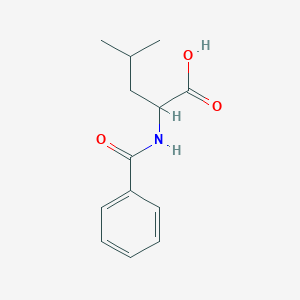
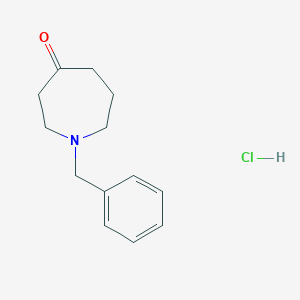
![5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B75752.png)
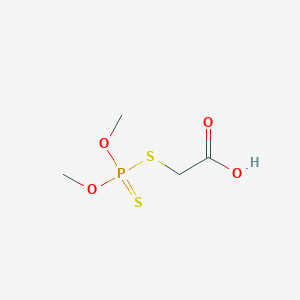
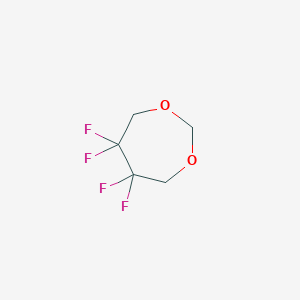
![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl-](/img/structure/B75758.png)
